BenchChemオンラインストアへようこそ!

CDK9-IN-37

CDK9 inhibitor Kinase assay Structure-activity relationship

CDK9-IN-37 (also designated as Compound is a potent, highly selective inhibitor of cyclin-dependent kinase 9 (CDK9) that was developed through structure-based optimization of a 2,5-disubstituted thiazole hit compound. It exhibits an EC50 of 5.5 nM against CDK9 with weak inhibition of other CDK isoforms, and demonstrates significant antiproliferative activity against the acute myeloid leukemia (AML) cell line MOLM-13 (IC50 = 0.034 µM).

Molecular Formula C14H10ClN3O
Molecular Weight 271.7
Cat. No. B1192484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK9-IN-37
SynonymsCDK9IN-37;  CDK9-IN37;  CDK9IN37;  CDK9 IN 37;  CDK9-IN-37
Molecular FormulaC14H10ClN3O
Molecular Weight271.7
Structural Identifiers
SMILESO=C1NC(C2=CC=C(N)C=C2)=NC3=C1C=CC(Cl)=C3
InChIInChI=1S/C14H10ClN3O/c15-9-3-6-11-12(7-9)17-13(18-14(11)19)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18,19)
InChIKeyKTQUDVGNQBSZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CDK9-IN-37: A Highly Optimized, Selective CDK9 Inhibitor from a Novel Thiazole Scaffold for Acute Myeloid Leukemia Research


CDK9-IN-37 (also designated as Compound 24) is a potent, highly selective inhibitor of cyclin-dependent kinase 9 (CDK9) that was developed through structure-based optimization of a 2,5-disubstituted thiazole hit compound [1]. It exhibits an EC50 of 5.5 nM against CDK9 with weak inhibition of other CDK isoforms, and demonstrates significant antiproliferative activity against the acute myeloid leukemia (AML) cell line MOLM-13 (IC50 = 0.034 µM) [1]. The compound functions by attenuating CDK9-mediated signaling, reducing RNA Polymerase II CTD phosphorylation at Ser2, downregulating the anti-apoptotic protein Mcl-1, and arresting the cell cycle at the G2/M phase [1].

Why Generic CDK9 Inhibitor Substitution Fails: The Scaffold-Dependent Selectivity and Potency of CDK9-IN-37


Substituting CDK9-IN-37 with another in-class CDK9 inhibitor is scientifically unjustified due to its unique origin as the most optimized lead from a distinct 2,5-disubstituted thiazole chemical series [1]. Unlike pan-CDK inhibitors or even other selective CDK9 agents derived from aminopyrimidine, pyrrolotriazine, or macrocyclic cores, CDK9-IN-37 achieves its potency and selectivity profile through a specific hinge-binding interaction facilitated by its thiazole scaffold, which was rationally improved from the weak hit A4 (CDK9 IC50 = 1.139 µM) through 32 iterative derivatives [1]. The quantitative improvements mapped below demonstrate that potency, selectivity, and cellular mechanism are intimately tied to this specific chemical structure [1].

CDK9-IN-37: Quantitative, Comparator-Backed Evidence for Differentiated Selection


Optimization Trajectory: 207-Fold Gain in CDK9 Enzymatic Potency Over Parental Hit A4

CDK9-IN-37 (Compound 24) is the culmination of a 32-derivative optimization campaign starting from the hit compound A4. The CDK9 IC50 improved from 1.139 µM (A4) to 5.5 nM (Compound 24), representing an approximately 207-fold enhancement in enzymatic potency [1]. This trajectory was achieved through rational, structure-guided design and is inseparable from the specific 2,5-disubstituted thiazole scaffold, making the compound non-interchangeable with other CDK9 inhibitors from different chemical series [1].

CDK9 inhibitor Kinase assay Structure-activity relationship Lead optimization

AML Cellular Potency Parity with the Clinical Benchmark BAY1251152 (Enitociclib)

In a direct comparison within the same study, CDK9-IN-37 (Compound 24) exhibited antiproliferative activity against MOLM-13 acute myeloid leukemia cells with an IC50 of 0.034 µM, which is statistically comparable to the positive control drug BAY1251152 (Enitociclib), a clinical-stage CDK9 inhibitor with an IC50 of 0.031 µM in the same assay [1]. This near-identical cellular potency positions CDK9-IN-37 as a research tool with cellular efficacy matching a clinically investigated compound, while belonging to a structurally distinct, patentable thiazole chemotype [1].

Acute myeloid leukemia MOLM-13 Antiproliferative activity BAY1251152

Cellular Selectivity Translation: 335-Fold Improvement Over Hit A4 in MOLM-13 Cells

The optimization from hit compound A4 to CDK9-IN-37 (Compound 24) not only improved enzymatic potency but also translated into a dramatic 335-fold gain in cellular antiproliferative activity against MOLM-13 AML cells: from an IC50 of 11.40 µM (A4) to 0.034 µM (Compound 24) [1]. This magnitude of cellular translation is a strong indicator of on-target engagement and efficient cell permeability, and it was achieved without sacrificing selectivity, as Compound 24 retained weak inhibition against other CDK isoforms [1].

Cellular selectivity MOLM-13 Antiproliferative SAR

CDK Isoform Selectivity Profile: Weak Inhibition Across the CDK Family Outside CDK9

The published study explicitly states that CDK9-IN-37 (Compound 24) demonstrates 'weak inhibitory activity on other CDKs' in in vitro kinase inhibition assays [1]. While quantitative IC50 values for individual CDK isoforms (e.g., CDK1, CDK2, CDK4, CDK6, CDK7) were not disaggregated in the primary publication, this qualitative selectivity profile is consistent across multiple reputable vendor characterizations . By comparison, the widely used CDK9 inhibitor CDK9-IN-1 exhibits an IC50 of 39 nM against CDK9/CycT1 with only >10-fold selectivity over CDK4 and >100-fold over CDK1/2/3/5/6/7 , while iCDK9 (CDK9-IN-2) achieves sub-nanomolar potency (<0.4 nM) with >600-fold selectivity . CDK9-IN-37 thus occupies a differentiated selectivity niche with single-digit nanomolar CDK9 potency and qualitatively reported broad CDK-family selectivity — a profile that may offer an attractive balance for target validation studies where ultra-selectivity is not the sole criterion.

Kinase selectivity CDK isoforms Off-target activity Selectivity profiling

Structural Class Differentiation: 2,5-Disubstituted Thiazole Core Distinct from Common CDK9 Inhibitor Chemotypes

CDK9-IN-37 is built upon a 2,5-disubstituted thiazole core, a scaffold identified through a SyntaLinker-Hybrid scheme and structurally distinct from the aminopyrimidine, pyrrolotriazine, quinazoline, or macrocyclic cores that dominate the CDK9 inhibitor landscape [1]. The Tanimoto similarity analysis reported in the primary study confirmed that the parental hit A4 had low similarity (0.303 to SNS-032; 0.357 to BAY-1143572), establishing the structural novelty of this chemical series [1]. This scaffold differentiation is critical because it enables distinct binding interactions within the CDK9 ATP-binding pocket, as validated by molecular docking studies showing that the aminothiazole moiety forms essential hydrogen bonds with residue Cys106 in the hinge region [1].

Chemical scaffold Thiazole Chemotype Structural novelty

Mechanistic Confirmation: On-Target CDK9 Pathway Suppression with Apoptosis Induction and G2/M Arrest

CDK9-IN-37 (Compound 24) has been mechanistically validated to suppress the CDK9 signaling pathway: it reduces RNA Polymerase II CTD phosphorylation at Ser2, downregulates the anti-apoptotic protein Mcl-1, induces cellular apoptosis, and arrests the cell cycle at the G2/M phase [1]. These downstream effects are canonical consequences of CDK9 inhibition and confirm on-target engagement. The study further reported that the cellular mechanism of Compound 24 was 'identical to CDK9 inhibition,' as verified through molecular docking and molecular dynamics simulations [1]. By comparison, not all commercially available CDK9 inhibitors have published mechanistic validation in AML cell lines at the time of their release.

Mechanism of action CDK9 signaling Apoptosis Cell cycle arrest

Optimal Research and Industrial Application Scenarios for CDK9-IN-37 Based on Quantitative Evidence


Acute Myeloid Leukemia Target Validation and CDK9 Dependency Studies

CDK9-IN-37 is ideally suited for AML-focused target validation studies where a selective CDK9 inhibitor with nanomolar potency is required. The compound has demonstrated an antiproliferative IC50 of 0.034 µM against MOLM-13 AML cells, matching the clinical benchmark BAY1251152 (0.031 µM) [1]. Its proven on-target mechanism — including reduction of RNAP II CTD Ser2 phosphorylation, Mcl-1 downregulation, apoptosis induction, and G2/M arrest [1] — makes it a reliable chemical probe for establishing CDK9 dependency in AML cell lines. Researchers can use CDK9-IN-37 alongside BAY1251152 as a structurally orthogonal comparator to control for scaffold-specific off-target effects.

Structure-Activity Relationship (SAR) Studies Leveraging the Novel 2,5-Disubstituted Thiazole Chemotype

For medicinal chemistry and chemical biology groups exploring new CDK9 inhibitor scaffolds, CDK9-IN-37 represents the most optimized lead within the 2,5-disubstituted thiazole series [1]. The published SAR trajectory — from hit A4 (IC50 = 1.139 µM) through 32 derivatives to Compound 24 (IC50 = 5.5 nM) — provides a rich dataset for further optimization [1]. The low structural similarity to existing CDK9 inhibitors (Tanimoto <0.36 vs. SNS-032 and BAY-1143572) [1] offers opportunities for scaffold-hopping and IP generation, while the computational docking data (hinge-region H-bonds with Cys106) can guide rational design of next-generation analogs [1].

Comparative CDK9 Inhibitor Profiling in Hematological Malignancy Panels

CDK9-IN-37 can serve as a structurally distinct comparator in studies profiling CDK9 inhibitors across hematological malignancy cell line panels. Its biochemical potency (CDK9 IC50 = 5.5 nM) and broad CDK-family selectivity profile position it between ultra-potent inhibitors like iCDK9 (<0.4 nM) and moderately potent agents like CDK9-IN-1 (39 nM) [1]. Coupled with its proven AML cellular activity [1], it enables researchers to assess whether CDK9 inhibitor potency or scaffold class more strongly influences therapeutic window, biomarker modulation, and resistance emergence in AML models.

CDK9-Mediated Transcriptional Regulation and Mcl-1-Driven Apoptosis Research

Given its validated downstream pharmacology — specifically the reduction of RNAP II CTD Ser2 phosphorylation and downregulation of the anti-apoptotic protein Mcl-1 [1] — CDK9-IN-37 is a valuable tool for studying the CDK9-Mcl-1 axis in transcriptional regulation and apoptosis. This application scenario is particularly relevant for research on Mcl-1-dependent cancers, where CDK9 inhibition can overcome apoptotic resistance. The compound's G2/M cell cycle arrest phenotype [1] further supports its use in studies examining the interplay between transcriptional CDKs and cell cycle control.

Quote Request

Request a Quote for CDK9-IN-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.